PS10

Description

Properties

IUPAC Name |

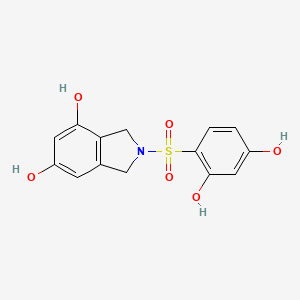

2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZJWAAXPEMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PS10: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS10, chemically identified as 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol, is a potent, ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms, with a notable affinity for PDK2. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action enhances PDC activity, promoting a metabolic shift from glycolysis towards glucose oxidation. Preclinical studies in diet-induced obese mice have demonstrated this compound's potential in improving glucose tolerance and reducing hepatic steatosis, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, available preclinical data, and detailed experimental protocols.

Chemical Properties and Structure

This compound was developed through a structure-guided design approach, modifying a known Hsp90 inhibitor to enhance its selectivity and potency for PDKs.[1]

| Property | Value | Reference |

| Chemical Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol | [2] |

| CAS Number | 1564265-82-2 | [2] |

| Molecular Formula | C₁₄H₁₃NO₆S | [2] |

| Molecular Weight | 323.32 g/mol | [2] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in DMSO (2 mg/mL) | [2] |

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of all four pyruvate dehydrogenase kinase (PDK) isoforms.[1] It binds to the ATP-binding pocket of PDK, preventing the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2] The PDC is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1] In many metabolic diseases, such as type 2 diabetes and obesity, PDKs are upregulated, leading to the inhibition of PDC, impaired glucose oxidation, and a shift towards glycolysis.[2] By inhibiting PDK, this compound restores PDC activity, thereby promoting glucose oxidation and improving overall glucose homeostasis.[1][2]

Figure 1: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.

Preclinical Data

In Vitro Activity

This compound has been shown to inhibit all four PDK isoforms with varying potency. It exhibits a particularly high affinity for PDK2.[2]

| Target | IC₅₀ (µM) | Binding Affinity (K_d) | Reference |

| PDK1 | 21.3 | Not Reported | [3] |

| PDK2 | 0.8 | 239 nM | [2][3] |

| PDK3 | 2.1 | Not Reported | [3] |

| PDK4 | 0.76 | Not Reported | [3] |

| Hsp90 | Not Reported | 47 µM | [3] |

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

A single intraperitoneal injection of this compound (70 mg/kg) in diet-induced obese mice resulted in a significant increase in PDC activity in various tissues.[3]

| Tissue | Fold Increase in PDC Activity | Reference |

| Heart | 11-fold | [3] |

| Liver | 23-fold | [3] |

| Kidney | 1.4-fold | [3] |

Four weeks of daily intraperitoneal injections of this compound (70 mg/kg) significantly improved glucose tolerance in diet-induced obese mice.[3]

| Treatment Group | Dosing | Baseline Glucose (0 min) | Peak Glucose (30 min) | Glucose at 120 min | Reference |

| Vehicle Control | - | ~200 mg/dL | ~482 mg/dL | ~210 mg/dL | [3] |

| This compound | 70 mg/kg/day, i.p. | ~168 mg/dL | ~312 mg/dL | ~163 mg/dL | [3] |

Prolonged treatment with this compound has been shown to notably lessen hepatic steatosis in diet-induced obese mice.[2] Quantitative data on the specific reduction in liver triglycerides or other markers of steatosis are not detailed in the currently available literature.

Experimental Protocols

In Vitro PDK Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of this compound against PDK isoforms.

Materials:

-

Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

-

PDC E1α subunit (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM DTT)

-

ATP

-

This compound

-

DMSO

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the this compound stock solution in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant PDK enzyme and the PDC E1α substrate to their working concentrations in the kinase assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the diluted PDK enzyme to each well.

-

Incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the PDC E1α substrate and ATP.

-

Incubate the plate at 30°C for 60-120 minutes.

-

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP into the substrate or luminescence-based assays measuring the amount of ATP consumed.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 2: Experimental workflow for the in vitro PDK inhibition assay.

In Vivo Glucose Tolerance Test in Mice

Animal Model: Diet-induced obese (DIO) mice.

Compound Administration:

-

Preparation: Dissolve this compound in 100% DMSO to create a stock solution. For injection, dilute the stock solution to a final concentration of 10% DMSO in an aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin.

-

Dosing: Administer this compound at 70 mg/kg via intraperitoneal (i.p.) injection.

-

Treatment Duration: Daily injections for 4 weeks.

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the body weight of each mouse.

-

Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Assessment of Hepatic Steatosis

A detailed protocol for the assessment of hepatic steatosis following this compound treatment is not explicitly provided in the available literature. However, a general approach would involve:

-

Animal Model and Treatment: Use a diet-induced obese mouse model and treat with this compound as described for the glucose tolerance test.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue.

-

Histological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the tissue in paraffin (B1166041) and section.

-

Stain the sections with Hematoxylin and Eosin (H&E) to observe liver morphology and lipid droplet accumulation.

-

Stain frozen liver sections with Oil Red O to specifically visualize neutral lipids.

-

-

Biochemical Analysis:

-

Homogenize a portion of the liver tissue.

-

Extract total lipids from the homogenate.

-

Quantify the triglyceride content using a commercially available assay kit.

-

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

A general protocol for measuring PDC activity in tissue lysates:

Materials:

-

Tissue samples (e.g., heart, liver, kidney)

-

PDC extraction buffer

-

Assay buffer

-

Substrates and cofactors (e.g., pyruvate, NAD+, coenzyme A)

-

Colorimetric or fluorometric detection reagents

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize the collected tissue samples in ice-cold PDC extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction.

-

Assay Reaction:

-

In a microplate, add the tissue lysate to the assay buffer.

-

Initiate the reaction by adding the substrates and cofactors. The reaction measures the reduction of NAD+ to NADH, which can be coupled to a colorimetric or fluorometric reporter.

-

-

Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the PDC activity.

-

Data Analysis: Calculate the PDC activity, often expressed as nmol/min/mg of protein.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. The development of this compound was described as a "structure-guided design to convert a known Hsp90 inhibitor," with a key step being the "substitution of a carbonyl group in the parent compound with a sulfonyl in the PDK inhibitors."[2]

Clinical Trials

As of the date of this document, there is no publicly available information regarding any registered clinical trials for the this compound compound.

Conclusion

This compound is a potent and selective pan-PDK inhibitor with promising preclinical activity. Its ability to enhance PDC function, improve glucose tolerance, and reduce hepatic steatosis in animal models of metabolic disease highlights its therapeutic potential. This technical guide provides a summary of the core chemical and biological properties of this compound, which may serve as a foundation for further research and development. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile in preparation for potential clinical investigation.

References

PS10 pan-PDK inhibitor function

An In-Depth Technical Guide to the Pan-PDK Inhibitor PS10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms are critical regulators of cellular metabolism, acting as gatekeepers between glycolysis and mitochondrial oxidative phosphorylation. Their upregulation is implicated in numerous diseases, including metabolic disorders like obesity and type 2 diabetes, as well as in cancer.[1][2][3] This has made PDKs a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, a potent, ATP-competitive, pan-PDK inhibitor.[2][4] We will explore its mechanism of action, biochemical and pharmacological properties, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

This compound functions as a broad-spectrum inhibitor of all four pyruvate dehydrogenase kinase isoforms (PDK1, PDK2, PDK3, and PDK4).[4][5] The primary molecular target of this compound is the ATP-binding pocket of the PDK enzymes.[1][6] By competitively binding to this site, this compound prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[1][6]

The PDC is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[2][7] Phosphorylation by PDKs inactivates the PDC.[1][2] By inhibiting PDK activity, this compound ensures the PDC remains in its active, dephosphorylated state.[1][7] This enhances the conversion of pyruvate into acetyl-CoA, promoting mitochondrial respiration over anaerobic glycolysis and lactate (B86563) production.[3][7] This metabolic shift is the foundation of this compound's therapeutic potential in diseases characterized by dysregulated glucose metabolism.[1][3]

Quantitative Data Presentation

The efficacy and specificity of this compound have been quantified through various biochemical and pharmacological studies. The data below is compiled from key preclinical investigations.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four human PDK isoforms and its binding affinity (Kd) to PDK2. The data highlights its pan-isoform activity with the highest potency against PDK2 and PDK4.

| Target Isoform | IC50 (μM) | Binding Affinity (Kd) |

| PDK1 | 2.1[4][5] | Not Reported |

| PDK2 | 0.8[1][4][5] | 239 nM[2][4][5] |

| PDK3 | 21.3[4][5] | Not Reported |

| PDK4 | 0.76[4][5] | Not Reported |

| Hsp90 (off-target) | Not Reported | 47 µM (47,000 nM)[4] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

Pharmacokinetic properties of this compound were assessed following a single intraperitoneal (i.p.) injection.

| Parameter | Value | Unit |

| Dose | 70 | mg/kg |

| Cmax | 32,400[2] | ng/mL |

| Tmax | 10[2] | min |

| AUC (last) | 1,905[2] | min*ng/mL |

| Terminal t½ | 161[2] | min |

| Vz/F | 172[2] | mL |

Table 3: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

This compound administration demonstrates significant physiological effects, including robust activation of PDC in key metabolic tissues and improved glucose homeostasis.

| Parameter | Treatment Group | Result | Fold Change vs. Vehicle |

| PDC Activity (Heart) | This compound (70 mg/kg, single dose) | Increased Activity | 11-fold[2][4] |

| PDC Activity (Liver) | This compound (70 mg/kg, single dose) | Increased Activity | 23-fold[2][4] |

| PDC Activity (Kidney) | This compound (70 mg/kg, single dose) | Increased Activity | 1.4-fold[2][4] |

| Glucose Tolerance Test | Vehicle-Treated | Peak glucose at 30 min: 482 mg/dL[2][4] | - |

| Glucose Tolerance Test | This compound-Treated (70 mg/kg, 4 wks) | Peak glucose at 30 min: 312 mg/dL[2][4] | - |

Logical and Experimental Workflows

The therapeutic rationale for PDK inhibition in metabolic disease stems from the observation that PDKs are often upregulated, leading to impaired glucose utilization. This compound is designed to reverse this pathological state.

The in vivo efficacy of this compound was established using a diet-induced obese (DIO) mouse model, following a structured experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the cited literature for assessing this compound's function.

Biochemical PDK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a specific PDK isoform.

-

Reaction Components :

-

Recombinant human PDK enzyme (PDK1, 2, 3, or 4).

-

Substrate: Pyruvate Dehydrogenase E1α subunit (PDC-E1α).

-

Kinase Assay Buffer: e.g., 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT.[8]

-

ATP: Spiked with [γ-³²P]ATP for radiometric detection.

-

Test Compound: this compound dissolved in DMSO, serially diluted.

-

-

Procedure :

-

Prepare a reaction mixture in a 96-well plate containing the kinase buffer, recombinant PDK isoform, and PDC-E1α substrate.[9][10]

-

Add this compound at various concentrations to the wells. Include a DMSO-only well as a negative control.

-

Pre-incubate the plate to allow the inhibitor to bind to the kinase.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.[9]

-

Terminate the reaction (e.g., by adding SDS-PAGE loading buffer).[10]

-

-

Detection and Analysis :

-

Separate the reaction products via SDS-PAGE.

-

Transfer proteins to a membrane or use phosphocellulose paper to capture the phosphorylated substrate.

-

Visualize the phosphorylated PDC-E1α band using a phosphor imager.[10]

-

Quantify band intensity to determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][10]

-

Western Blot Analysis of PDC Phosphorylation

This cellular assay measures the effect of this compound on the phosphorylation status of PDC within cells or tissues, confirming its mechanism of action.

-

Sample Preparation :

-

Treat cells in culture with this compound or administer this compound to animals as per the study design.

-

Harvest tissues or cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Immunoblotting Procedure :

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]

-

Block the membrane (e.g., in 5% non-fat milk or BSA) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of PDC-E1α (e.g., anti-phospho-Ser293).[8] Also, probe a separate blot with an antibody for total PDC-E1α as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply an enhanced chemiluminescence (ECL) substrate (e.g., Luminata Forte Western HRP) and detect the signal using an imaging system.[1]

-

In Vivo Efficacy Study in DIO Mice

This protocol outlines the key steps for evaluating the therapeutic effects of this compound in a diet-induced obesity mouse model.[1]

-

Model Induction : Male C57BL/6J mice are fed a high-fat diet for an extended period (e.g., 3 weeks or more) to induce obesity, insulin resistance, and other characteristics of the metabolic syndrome.[1]

-

Compound Administration :

-

Mice are randomly assigned to a vehicle control group or a this compound treatment group.

-

This compound is administered intraperitoneally (i.p.) at a dose of 70 mg/kg/day.[1][4] The treatment duration can be short-term (e.g., 3 days) to assess acute effects or long-term (e.g., 4 weeks) to assess chronic efficacy.[1][4]

-

-

Glucose Tolerance Test (GTT) :

-

Following the treatment period, mice are fasted for 6 hours.[1]

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are challenged with an i.p. injection of glucose (1.5 g/kg).[1][2]

-

Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-challenge to assess glucose clearance.[1]

-

-

Tissue Analysis :

References

- 1. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PDK Inhibitor | TargetMol [targetmol.com]

- 6. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Biological Activity of PS10 (Pro10-1D): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the 10-meric antimicrobial peptide, Pro10-1D, herein referred to as PS10. Derived from the insect defensin (B1577277) protaetiamycine, this compound has demonstrated significant potential as a therapeutic agent, particularly in the context of IgE-mediated allergic disorders. This document outlines the core biological effects of this compound, details the experimental protocols used to elucidate its activity, and presents its mechanism of action through signaling pathway diagrams.

Core Biological Activity: Anti-Allergic and Kinase Inhibition

This compound exhibits potent anti-allergic properties by inhibiting the degranulation of mast cells and the subsequent release of inflammatory cytokines.[1][2] The mechanism underlying these effects is the targeted inhibition of key kinases involved in the initial phase of the FcεRI-mediated signaling pathway in mast cells.[1][2]

Quantitative Analysis of this compound Bioactivity

The inhibitory and effective concentrations of this compound have been quantified across various in vitro and in vivo models. The following tables summarize these key quantitative data points.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| Mast Cell Degranulation | |||

| Antigen-Induced Degranulation | RBL-2H3 cells | ~11.6 µM | [1][2] |

| Antigen-Induced Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | ~2.7 µM | [1][2] |

| Cytokine Secretion | |||

| IL-4 Secretion | BMMCs | ~2.8 µM | [1][2] |

| TNF-α Secretion | BMMCs | ~8.6 µM | [1][2] |

| Kinase Activity | |||

| Fyn Kinase Activity | In Vitro Kinase Assay | ~22.6 µM | [1][2] |

| Lyn Kinase Activity | In Vitro Kinase Assay | ~1.5 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 Value | Reference |

| IgE-Mediated Passive Cutaneous Anaphylaxis | Mouse | Reduction of allergic response | ~7.6 mg/kg | [1][2] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-allergic effects by intervening in the early stages of the IgE-mediated signaling cascade in mast cells. It directly inhibits the activity of the Src family kinases, Fyn and Lyn.[1][2] This upstream inhibition prevents the subsequent activation of the Syk-LAT-PLCγ1 signaling pathway and reduces the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to the suppression of mast cell degranulation and cytokine release.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Mast Cell Degranulation Assay

This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

-

Cell Culture and Sensitization:

-

RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are sensitized with DNP-specific IgE.

-

-

Treatment:

-

Sensitized cells are treated with varying concentrations of this compound or a control vehicle for 30 minutes.

-

-

Stimulation:

-

Degranulation is induced by stimulating the cells with DNP-human serum albumin (DNP-HSA) for 15 minutes.

-

-

Quantification:

-

The extent of degranulation is determined by measuring the ratio of β-hexosaminidase activity released into the supernatant versus the total cellular β-hexosaminidase activity.[3]

-

Cytokine Secretion Assay (ELISA)

This protocol measures the concentration of inflammatory cytokines, such as IL-4 and TNF-α, released by mast cells.

-

Cell Culture and Sensitization:

-

BMMCs (2.0 x 10^6 cells/well) are sensitized with DNP-specific IgE.

-

-

Treatment:

-

The sensitized cells are treated with this compound for 30 minutes.

-

-

Stimulation:

-

Cells are stimulated with 50 ng/mL DNP-HSA for 3 hours.[1]

-

-

Sample Collection:

-

The cell culture media is collected.

-

-

Quantification:

-

The concentrations of IL-4 and TNF-α in the media are measured using an enzyme-linked immunosorbent assay (ELISA).[1]

-

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This mouse model is used to assess the in vivo efficacy of this compound in inhibiting IgE-mediated allergic reactions.[1][4]

-

Sensitization:

-

Mice are intradermally injected in the ear with DNP-specific IgE (50 ng).[1]

-

-

Treatment:

-

After 12 hours, the mice are intraperitoneally injected with this compound at concentrations of 5, 10, or 20 mg/kg.[1]

-

-

Antigen Challenge:

-

One hour after this compound treatment, DNP-HSA along with Evans blue dye is administered via intravenous injection.[1]

-

-

Assessment:

In Vitro Kinase Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Fyn and Lyn kinases.

-

Assay System:

-

Procedure:

-

The assay measures the phosphorylation of a substrate by the specific kinase (Fyn or Lyn) in the presence of varying concentrations of this compound.

-

-

Quantification:

-

The activity of the kinase is determined by quantifying the amount of phosphorylated substrate, allowing for the calculation of the IC50 value of this compound for each kinase.

-

Conclusion

The antimicrobial peptide this compound (Pro10-1D) demonstrates significant and quantifiable anti-allergic activity. Its mechanism of action, involving the direct inhibition of the Src family kinases Fyn and Lyn, presents a novel therapeutic strategy for the treatment of IgE-mediated allergic disorders. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential therapeutic candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Peptide Pro10-1D Exhibits Anti-Allergic Activity: A Promising Therapeutic Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 5. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

Introduction to Pdia4 and its Inhibitor, PS1

An in-depth analysis of current scientific literature reveals no specific compound designated "PS10" under investigation for diabetic cardiomyopathy. However, a closely related compound, PS1 , has been identified as a potent inhibitor of Protein Disulfide Isomerase Family A Member 4 (Pdia4) and shows significant therapeutic potential in preclinical studies of diabetes.[1][2][3] This technical guide will focus on the available data for PS1, its mechanism of action in diabetes, and the experimental frameworks used to evaluate its efficacy. While direct studies on diabetic cardiomyopathy are not yet available, the fundamental role of Pdia4 in oxidative stress and cell death provides a strong rationale for its investigation in this context.[4][5]

Protein Disulfide Isomerase Family A Member 4 (Pdia4) is a protein that has been identified as a critical regulator in the pathogenesis of diabetes.[4] Its upregulation in pancreatic β-cells in response to excess nutrients leads to increased production of reactive oxygen species (ROS), contributing to β-cell dysfunction and death.[4][5][6]

PS1 is a small-molecule inhibitor that has been rationally designed to target Pdia4.[1][7] It has demonstrated a half-maximal inhibitory concentration (IC50) of 4 μM for Pdia4.[1][3] Preclinical studies in diabetic mouse models have shown that PS1 can effectively reverse the symptoms of diabetes, highlighting its potential as a novel therapeutic agent.[1][2]

Mechanism of Action of PS1

The therapeutic effects of PS1 are primarily attributed to its ability to mitigate oxidative stress in pancreatic β-cells.[1][3] Under hyperglycemic conditions, Pdia4 interacts with Ndufs3, a core subunit of the mitochondrial complex I, and p22phox, a subunit of NADPH oxidase (Nox).[4][5] These interactions lead to an increase in the production of ROS from both mitochondrial and cytosolic sources.[4][7] The resulting oxidative stress is a key driver of β-cell apoptosis and dysfunction.

PS1 exerts its protective effects by inhibiting the enzymatic activity of Pdia4.[1][7] This inhibition disrupts the interaction between Pdia4 and its partners, Ndufs3 and p22phox.[4][7] Consequently, the production of ROS is significantly reduced, which in turn preserves β-cell function and viability.[1][3]

Preclinical Efficacy of PS1 in Diabetic Models

The anti-diabetic effects of PS1 have been evaluated in db/db mice, a genetic model of type 2 diabetes. The results from these studies demonstrate a significant improvement in key diabetic parameters following treatment with PS1.

Quantitative Data from in vivo Studies

The following tables summarize the key findings from studies of PS1 in db/db mice.

| Treatment Group | Fasting Blood Glucose (mg/dL) | Postprandial Blood Glucose (mg/dL) | HbA1c (%) |

| Control (db/db) | > 400 | > 500 | ~12% |

| PS1 (2.5 mg/kg) | ~200 | ~300 | ~8% |

| PS1 (7.5 mg/kg) | < 200 | ~250 | ~7% |

| PS1 + Metformin | < 150 | ~200 | ~6% |

| Treatment Group | Serum Insulin (B600854) (ng/mL) | Serum C-peptide (ng/mL) | HOMA-β | HOMA-IR |

| Control (db/db) | Decreased | Decreased | Low | High |

| PS1 (2.5 mg/kg) | Increased | Increased | Improved | Reduced |

| PS1 (7.5 mg/kg) | Significantly Increased | Significantly Increased | Significantly Improved | Significantly Reduced |

| PS1 + Metformin | Markedly Increased | Markedly Increased | Markedly Improved | Markedly Reduced |

| Parameter | Control (db/db) | PS1 Treated |

| Diabetic Incidence | High | Significantly Reduced |

| Survival Rate | Decreased | Increased |

| Lifespan | Shortened | Extended |

Experimental Protocols

Animal Model and Treatment

-

Animal Model: Male db/db mice are used as a model of type 2 diabetes.

-

Treatment: PS1 is administered via oral gavage. Treatment is typically initiated at the onset of diabetes and continued for several weeks. Dosages may vary, but studies have used concentrations ranging from 0.8 to 7.5 mg/kg.[7]

Glucose Homeostasis Assessment

-

Blood Glucose Monitoring: Fasting and postprandial blood glucose levels are measured using a standard glucometer.

-

Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels are determined to assess long-term glycemic control.

-

Glucose Tolerance Test (GTT): Mice are fasted overnight, and a baseline blood glucose level is measured. Glucose (2 g/kg) is then administered intraperitoneally, and blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

Pancreatic Islet Analysis

-

Immunohistochemistry: Pancreatic tissues are fixed, sectioned, and stained for insulin to assess islet morphology and insulin content.

-

TUNEL Assay: To evaluate β-cell apoptosis, pancreatic sections are subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

ROS Measurement: In situ ROS production in pancreatic islets can be measured using fluorescent probes such as dihydroethidium (B1670597) (DHE).

In vitro Assays

-

Cell Line: MIN6 cells, a murine pancreatic β-cell line, are commonly used for in vitro studies.

-

High Glucose Challenge: Cells are cultured in high glucose media (e.g., 30 mM) to mimic hyperglycemic conditions.

-

Cell Viability and Apoptosis Assays: Cell viability can be assessed using assays such as MTT, and apoptosis can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

-

Insulin Secretion Assay: Glucose-stimulated insulin secretion (GSIS) is measured by ELISA to assess β-cell function.

Future Directions and Relevance to Diabetic Cardiomyopathy

The potent anti-diabetic effects of PS1, driven by its ability to reduce oxidative stress, suggest that it may also have therapeutic benefits for diabetic cardiomyopathy. Oxidative stress is a well-established driver of cardiac fibrosis, hypertrophy, and apoptosis in the diabetic heart. Therefore, by inhibiting Pdia4-mediated ROS production, PS1 could potentially mitigate the pathological remodeling of the heart in diabetic patients.

Future research should focus on:

-

Investigating the expression and role of Pdia4 in cardiac tissues from diabetic models.

-

Evaluating the efficacy of PS1 in preventing or reversing cardiac dysfunction, fibrosis, and inflammation in animal models of diabetic cardiomyopathy.

-

Elucidating the specific downstream signaling pathways modulated by PS1 in cardiomyocytes.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. [PDF] Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice | Semantic Scholar [semanticscholar.org]

- 3. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pdia4 regulates β‐cell pathogenesis in diabetes: molecular mechanism and targeted therapy | EMBO Molecular Medicine [link.springer.com]

- 5. Pdia4 regulates β-cell pathogenesis in diabetes: molecular mechanism and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pdia4 regulates β‐cell pathogenesis in diabetes: molecular mechanism and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of PS10 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of PS10, a group of related molecules, in the intricate regulation of glucose metabolism. Recent scientific investigations have begun to shed light on the diverse mechanisms through which different this compound molecules influence insulin (B600854) signaling, glucose uptake, and pancreatic β-cell function. This document synthesizes the current understanding, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and therapeutic development.

Introduction to this compound and its Variants in Metabolic Regulation

The term "this compound" encompasses several distinct molecules that have been independently investigated for their effects on glucose homeostasis. For clarity, this guide will address the following identified "this compound" entities:

-

PBP10: A cell-permeable phosphoinositide-binding peptide.

-

PS1: A pharmacological inhibitor of the protein Pdia4.

-

APP/PS1: A transgenic mouse model of Alzheimer's disease that exhibits a pre-diabetic phenotype.

-

Mrthis compound: Mitochondrial ribosomal protein S10, implicated in diabetic retinopathy.

-

STARD10: A protein associated with type 2 diabetes risk that influences insulin secretory granule biogenesis.

This guide will dissect the individual contributions of these molecules to our understanding of glucose metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on various this compound molecules, providing a clear comparison of their observed effects on critical metabolic parameters.

Table 1: Effect of PBP10 on GLUT4 Translocation

| Treatment | Concentration | Effect on GLUT4 Translocation |

| Untreated 3T3-L1 Adipocytes | N/A | Baseline intracellular localization of GLUT4 |

| Insulin | 100 nM | Significant translocation of GLUT4 to the plasma membrane |

| PBP10 | 40 µM | GLUT4 translocation to the plasma membrane, comparable to insulin |

| Rhodamine B-QRL (Control Peptide) | 40 µM | No effect on GLUT4 subcellular distribution |

Data extracted from a study on 3T3-L1 adipocytes, where GLUT4 translocation was visualized by deconvolution microscopy.[1]

Table 2: In Vivo Efficacy of PS1 (Pdia4 Inhibitor) in db/db Mice

| Treatment Group | Blood Glucose (mg/dL) | HbA1c (%) |

| Control (db/db) | Significantly elevated | Elevated |

| PS1 | Significantly reduced | Reduced |

| PS1 + Metformin | Significantly reduced | Reduced |

This study demonstrates that PS1, both alone and in combination with metformin, significantly reverses diabetes in a db/db mouse model.[2][3]

Table 3: Metabolic Phenotype of APP/PS1 Transgenic Mice

| Age of Mice | Observation |

| 2 months | Significant impairment in glucose tolerance (ipGTT) |

| 2 months | Trend for increased fasting plasma insulin |

| 8-9 months | Cognitive decline |

These findings indicate that male APP/PS1 mice on a C57BL/6J background exhibit a pre-diabetic phenotype that precedes the onset of Alzheimer's-like pathology.[4]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in the literature.

3.1. GLUT4 Translocation Assay in 3T3-L1 Adipocytes

-

Cell Culture: 3T3-L1 adipocytes are cultured to full differentiation.

-

Treatment: Cells are treated with either 100 nM insulin, 40 µM PBP10, or 40 µM of a control peptide (rhodamine B-QRL) for 15 minutes. An untreated group serves as a negative control.

-

Fixation and Permeabilization: Following treatment, the cells are fixed and permeabilized to allow for antibody penetration.

-

Immunostaining: The cells are stained for GLUT4 using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Microscopy: Images are acquired using deconvolution microscopy, with sections taken through the middle of the cells to visualize the subcellular localization of GLUT4.

-

Quantification: The effect of each treatment on GLUT4 translocation is quantified by counting the number of cells exhibiting a ring-like distribution of GLUT4 at the plasma membrane per 100 cells observed in different fields.[1]

3.2. In Vivo Antidiabetic Effect of PS1 in db/db Mice

-

Animal Model: Diabetic db/db mice are used as the experimental model.

-

Treatment Groups: Mice are divided into groups receiving PS1 alone, PS1 in combination with metformin, or a vehicle control.

-

Parameters Measured:

-

Blood Glucose: Monitored regularly to assess glycemic control.

-

Glycosylated Hemoglobin A1c (HbA1c): Measured to determine long-term glucose control.

-

Glucose Tolerance Test (GTT): Performed to evaluate the ability to clear a glucose load.

-

Diabetic Incidence and Survival: Monitored over the course of the study.

-

-

Islet Analysis: Pancreatic β-islets are analyzed for markers of cell death and dysfunction, including serum insulin, serum c-peptide, and reactive oxygen species (ROS).[2][3]

3.3. Assessment of Glucose Metabolism in APP/PS1 Mice

-

Animal Model: Male APP/PS1 transgenic mice on a C57BL/6J congenic background are used.

-

Age Groups: Mice are assessed at 2, 4-6, and 8-9 months of age.

-

Metabolic Tests:

-

Fasting Glucose Levels: Measured after a period of fasting.

-

Intraperitoneal Glucose Tolerance Test (ipGTT): Performed to assess glucose clearance.

-

Plasma Insulin Levels: Measured in the fasting state.

-

Intraperitoneal Insulin Tolerance Test (ipITT): Conducted to evaluate insulin sensitivity.

-

-

Pathological and Cognitive Assessment: The development of AD-like pathology and cognitive impairment is also assessed to correlate with the metabolic phenotype.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Caption: Experimental workflow for assessing PBP10-induced GLUT4 translocation in 3T3-L1 adipocytes.

Caption: Proposed mechanism of action for PS1 in pancreatic β-cells.

Conclusion and Future Directions

The collective research on various "this compound" molecules highlights the multifaceted nature of glucose metabolism regulation. PBP10 demonstrates a direct effect on GLUT4 translocation, a critical step in insulin-stimulated glucose uptake.[1] PS1, as a Pdia4 inhibitor, offers a therapeutic strategy to protect pancreatic β-cells from oxidative stress and improve insulin secretion.[2][3] The pre-diabetic phenotype of APP/PS1 mice suggests a potential link between metabolic dysregulation and neurodegenerative diseases.[4] Furthermore, the association of Mrthis compound with diabetic retinopathy and STARD10 with type 2 diabetes risk underscores the importance of mitochondrial function and lipid signaling in metabolic health.[5][6]

Future research should focus on elucidating the precise molecular interactions and downstream signaling events for each of these this compound molecules. For drug development professionals, PS1 presents a promising lead compound for the treatment of type 2 diabetes, warranting further preclinical and clinical investigation. A deeper understanding of the roles of STARD10 and Mrthis compound could unveil novel biomarkers and therapeutic targets for metabolic disorders. The continued exploration of these diverse this compound entities will undoubtedly contribute to a more comprehensive understanding of glucose homeostasis and the development of innovative treatments for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and mechanistic study of PS1, a Pdia4 inhibitor, in β-cell pathogenesis and diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose tolerance and insulin sensitivity are impaired in APP/PS1 transgenic mice prior to amyloid plaque pathogenesis and cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High expression of Mrthis compound in diabetic retinopathy: A bioinformatics analysis based on public transcriptomic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The type 2 diabetes gene product STARD10 is a phosphoinositide-binding protein that controls insulin secretory granule biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PS10 (CAS No. 1564265-82-2): A Potent Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS10, with the CAS number 1564265-82-2, is a potent, ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), demonstrating significant potential in the research of metabolic diseases such as obesity and type 2 diabetes.[1][2] Developed through structure-guided design, this small molecule, chemically known as 2-[(2,4-dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, effectively targets the ATP-binding pocket of all four PDK isoforms.[1][3] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[4] This inhibition leads to increased PDC activity, promoting glucose oxidation over glycolysis.[4] Preclinical studies in models of diet-induced obesity have shown that this compound improves glucose tolerance, reduces hepatic steatosis, and enhances myocardial carbohydrate oxidation.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, along with detailed protocols for its investigation.

Chemical and Physical Properties

This compound is a solid, white to beige powder with a molecular formula of C₁₄H₁₃NO₆S and a molecular weight of 323.32 g/mol .[6] It is soluble in dimethyl sulfoxide (B87167) (DMSO).

| Property | Value | Reference |

| CAS Number | 1564265-82-2 | [7] |

| Formal Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol | [7] |

| Molecular Formula | C₁₄H₁₃NO₆S | |

| Molecular Weight | 323.32 g/mol | |

| Appearance | White to beige powder | [6] |

| Solubility | DMSO: 2 mg/mL (clear solution) | [6] |

| Storage Temperature | 2-8°C | [6] |

Mechanism of Action and Biological Activity

This compound functions as a broad-spectrum inhibitor of pyruvate dehydrogenase kinase (PDK).[8][9] It binds to the ATP-binding pocket of the PDK isoforms, preventing the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1][4] This inhibitory action maintains the PDC in its active, dephosphorylated state, thereby enhancing the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the Pyruvate Dehydrogenase Complex.

In Vitro Inhibitory Activity

This compound has been shown to inhibit all four isoforms of PDK with varying potencies. It exhibits high selectivity for PDK2 over Heat shock protein 90 (Hsp90).[7]

| Target | IC₅₀ (µM) | Binding Affinity (Kd) | Reference |

| PDK1 | 2.07 | Not Reported | [7] |

| PDK2 | 0.8 | 239 nM | [7] |

| PDK3 | 21.3 | Not Reported | [7] |

| PDK4 | 0.77 | Not Reported | [7] |

| Hsp90 | Not Applicable | 47 µM | [7] |

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

Administration of this compound to diet-induced obese mice has demonstrated significant metabolic benefits.

| Parameter | Dosage and Duration | Result | Reference |

| PDC Activity | 70 mg/kg (single i.p. dose) | 11-fold increase in heart, 23-fold increase in liver, 1.4-fold increase in kidneys | [5][7] |

| Glucose Tolerance | 70 mg/kg/day for 4 weeks (i.p.) | Significantly improved glucose tolerance | [7] |

| Plasma Lactate, Cholesterol, and Triglycerides | 70 mg/kg (unspecified duration) | Reduced levels | [7] |

| Fat Mass and Hepatic Lipid Accumulation | 70 mg/kg (unspecified duration) | Reduced | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PDK isoforms.

Materials:

-

Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

-

Pyruvate Dehydrogenase Complex (PDC) or a suitable peptide substrate

-

ATP (radiolabeled γ-³²P-ATP for radiometric assays or unlabeled ATP for luminescence-based assays)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

DMSO

-

Stop solution (e.g., EDTA) or filter membranes

-

Microplate (e.g., 96-well or 384-well)

-

Plate reader (scintillation counter for radiometric assay or luminometer for luminescence assay)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

In a microplate, combine the recombinant PDK enzyme, the substrate (PDC or peptide), and the kinase assay buffer.

-

Add the diluted this compound or a vehicle control (DMSO in assay buffer) to the wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).

-

Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

-

Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporation of ³²P. For luminescence-based assays (e.g., ADP-Glo™), measure the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

Experimental Workflow for In Vitro PDK Inhibition Assay

Caption: Workflow for the in vitro PDK inhibitor assay.

In Vivo Administration and Metabolic Studies in Diet-Induced Obese (DIO) Mice

This protocol is based on studies investigating the in vivo effects of this compound.

Materials:

-

Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)

-

This compound

-

DMSO

-

(2-hydroxypropyl)-β-cyclodextrin

-

Sterile saline

-

1-mL syringes with 30-gauge needles

-

Glucometer and test strips

-

Equipment for tissue collection and processing

Procedure:

Compound Preparation:

-

Dissolve this compound in 100% DMSO to create a stock solution.

-

For injection, dilute the stock solution to create a 10% DMSO aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin for improved solubility and delivery.

Dosing:

-

Administer this compound to DIO mice at a dose of 70 mg/kg via intraperitoneal (i.p.) injection.

Treatment Duration:

-

For acute studies of metabolic flux: A single dose with an 8-hour treatment time can be employed.

-

For longer-term studies on glucose tolerance and hepatic steatosis: Daily injections for 4 weeks have been used.[7]

Glucose Tolerance Test (GTT):

-

Fast the mice for a specified period (e.g., 6 hours) before the test.

-

Measure the basal blood glucose level from a tail snip (time 0).

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Measurement of PDC Activity in Tissues:

-

At the end of the treatment period, euthanize the mice and rapidly collect tissues of interest (e.g., heart, liver, kidneys).

-

Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Homogenize the tissues in a buffer that preserves the phosphorylation state of the PDC.

-

Measure PDC activity using a validated assay, such as a radioactive assay that measures the rate of decarboxylation of ¹⁴C-labeled pyruvate or a colorimetric assay.

Experimental Workflow for In Vivo Metabolic Studies

Caption: Workflow for assessing the in vivo metabolic effects of this compound.

Summary and Future Directions

This compound is a well-characterized and potent inhibitor of all four PDK isoforms, with a favorable selectivity profile and demonstrated efficacy in preclinical models of metabolic disease. Its ability to enhance PDC activity, improve glucose homeostasis, and reduce lipid accumulation underscores the therapeutic potential of targeting PDK.[1][7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic applications of this compound and other PDK inhibitors. Future research may focus on optimizing its pharmacokinetic properties, evaluating its long-term safety and efficacy, and exploring its potential in other diseases where PDK is implicated, such as cancer and heart failure.[1]

References

- 1. Pyruvate Dehydrogenase Deficiency (PDCD) Workup: Laboratory Studies, Imaging Studies, Histologic Findings [emedicine.medscape.com]

- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Case Western Reserve University [case.edu]

- 4. cellbiologics.com [cellbiologics.com]

- 5. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

PS10 molecular structure and properties

An In-depth Technical Guide on the Pyruvate (B1213749) Dehydrogenase Kinase Inhibitor PS10 For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-dihydro-1H-isoindole-4,6-diol, is a potent and selective small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By targeting the ATP-binding pocket of PDKs, this compound plays a crucial role in modulating cellular metabolism. This document provides a comprehensive overview of the molecular structure, properties, and biological activities of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts.

Molecular Structure and Chemical Properties

This compound is a synthetic organic compound with the empirical formula C₁₄H₁₃NO₆S. It is characterized by a dihydroxyphenyl sulfonylisoindoline scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]-1,3-dihydro-2H-isoindole-4,6-diol | |

| Synonym(s) | SML2418 | |

| CAS Number | 1564265-82-2 | |

| Molecular Formula | C₁₄H₁₃NO₆S | |

| Molecular Weight | 323.32 g/mol | |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL, clear | |

| Storage Temperature | 2-8°C | |

| SMILES String | O=S(C1=C(O)C=C(O)C=C1)(N2CC(C(O)=CC(O)=C3)=C3C2)=O | |

| InChI Key | SVUZJWAAXPEMKJ-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of serine/threonine kinases that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.

This compound has been shown to bind to the ATP-binding pocket of PDKs, with a higher affinity for PDK2 (Kd = 239 nM) compared to other proteins like Hsp90 (Kd = 47,000 nM)[1]. In vivo studies in diet-induced obese mice have demonstrated that this compound improves glucose tolerance and reduces hepatic steatosis.

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of the Pyruvate Dehydrogenase Complex.

Caption: Signaling pathway of this compound in the regulation of the Pyruvate Dehydrogenase Complex (PDC).

Quantitative Data

The following table summarizes key quantitative data regarding the biological activity of this compound.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PDK2 Binding Affinity (Kd) | 239 nM | In vitro | [1] |

| Hsp90 Binding Affinity (Kd) | 47,000 nM | In vitro | [1] |

| IC₅₀ (HeLa cell growth inhibition) | 284 µM | HeLa cells | [1] |

Experimental Protocols

In Vivo Glucose Tolerance Test

This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice, as referenced from studies on diet-induced obese models[1].

Caption: Experimental workflow for an in vivo glucose tolerance test following this compound administration.

Methodology:

-

Animal Model: Utilize diet-induced obese (DIO) mice as a model for metabolic dysfunction.

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Treatment: Administer this compound via intraperitoneal injection at a dosage of 70 mg/kg[1]. A vehicle control group should be included.

-

Fasting: Following treatment, fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Measurement: Measure baseline blood glucose from the tail vein (t=0).

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Glucose Measurement: Determine blood glucose concentrations using a glucometer.

-

Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) for quantitative comparison between treatment and control groups.

Summary and Future Directions

This compound is a well-characterized PDK inhibitor with demonstrated efficacy in improving glucose metabolism in preclinical models of obesity and metabolic disease. Its selectivity and mechanism of action make it a promising candidate for further investigation as a therapeutic agent for conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and efficacy assessments in relevant animal models. The development of more potent and specific analogs of this compound could also be a valuable avenue for drug discovery.

References

An In-Depth Technical Guide to the Cellular Validation of PS10 as a Therapeutic Target

Disclaimer: The designation "PS10" does not correspond to a universally recognized, single protein target in publicly available scientific literature. This guide is a specialized document created for researchers, scientists, and drug development professionals, based on the hypothesis that "this compound" is a key druggable protein within the "this compound (angiogenesis) gene program," an identified activity in stromal cells, particularly in the context of cancer.[1] For the purposes of this guide, "this compound" will be treated as a novel, hypothetical protein kinase essential for tumor angiogenesis, whose validation in a cellular context is paramount before advancing in the drug discovery pipeline.

This document provides a comprehensive framework for the cellular validation of this compound, detailing experimental protocols, presenting hypothetical data in a structured format, and illustrating key pathways and workflows.

Introduction to Target Validation

Target validation is the critical process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating its activity is likely to have a therapeutic effect.[2][3] This process involves a wide array of techniques, with cell-based assays being a cornerstone for evaluating a target's function in a biologically relevant system.[4][5] A robust preclinical validation package minimizes the risk of failure in later clinical stages, which is often attributed to a lack of efficacy or unforeseen toxicity.[5]

This guide outlines a multi-faceted strategy for the cellular validation of our hypothetical target, this compound, a protein kinase implicated in angiogenesis. The workflow will encompass confirming target engagement, assessing the phenotypic consequences of target modulation, and elucidating its role in relevant signaling pathways.

Cellular Target Validation Workflow for this compound

The validation of this compound can be approached through a systematic workflow. This involves genetic and chemical perturbation to probe the target's function. Genetic methods, such as RNA interference, allow for the mimicking of a drug's effect by temporarily suppressing the target gene product.[3] Chemical methods, using small molecule inhibitors, help to demonstrate the druggability of the target.[5] Both approaches are complementary and essential for a thorough validation process.

Caption: A logical workflow for the cellular validation of the this compound target.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key validation experiments. Such data is essential for comparing the efficacy of different validation methods and for making go/no-go decisions in a drug discovery project.

Table 1: Cellular Activity of a Hypothetical this compound Inhibitor (PS10i-A)

| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |

| Cell Viability | HUVEC | ATP Content (72h) | 1,250 |

| Cell Migration | HUVEC | Wound Healing (24h) | 85 |

| Tube Formation | HUVEC on Matrigel | Total Tube Length (18h) | 42 |

| Target Engagement | HUVEC | CETSA (Tagg) | 110 |

Table 2: Effect of this compound Knockdown on Angiogenic Phenotypes

| Genetic Tool | Cell Line | Assay (Timepoint) | Readout | % Change vs. Control |

| This compound siRNA #1 | HUVEC | Migration (24h) | % Wound Closure | -78% |

| This compound siRNA #2 | HUVEC | Migration (24h) | % Wound Closure | -72% |

| This compound siRNA #1 | HUVEC | Tube Formation (18h) | Total Tube Length | -85% |

| This compound siRNA #2 | HUVEC | Tube Formation (18h) | Total Tube Length | -81% |

Table 3: Downstream Signaling Modulation by this compound Inhibition

| Treatment | Cell Line | Timepoint | p-ERK (T202/Y204) Fold Change | p-AKT (S473) Fold Change |

| PS10i-A (100 nM) | HUVEC | 30 min | 0.21 | 0.95 |

| This compound siRNA #1 | HUVEC | 48 hr | 0.18 | 0.89 |

| Vehicle/Control | HUVEC | - | 1.00 | 1.00 |

Experimental Methodologies

Detailed and reproducible protocols are fundamental to robust target validation.

Genetic Validation: siRNA-Mediated Knockdown of this compound

This protocol describes the use of small interfering RNA (siRNA) to transiently suppress the expression of this compound to assess its functional role.[3]

Objective: To determine the effect of reduced this compound expression on endothelial cell migration and tube formation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Opti-MEM Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

This compound-targeting siRNAs (2 unique sequences) and non-targeting control siRNA

-

Culture plates (96-well and 24-well)

-

Reagents for Western Blotting and RT-qPCR

Protocol:

-

Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well in EGM-2 medium. Allow cells to adhere overnight.

-

Transfection Complex Preparation:

-

For each well, dilute 20 pmol of siRNA (this compound-targeting or control) into 50 µL of Opti-MEM.

-

In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form complexes.

-

-

Transfection: Add 100 µL of the siRNA-lipid complex to each well.

-

Incubation: Incubate cells for 48-72 hours at 37°C and 5% CO2.

-

Validation of Knockdown: After incubation, harvest a subset of cells to confirm this compound knockdown via RT-qPCR (for mRNA levels) and Western Blot (for protein levels).

-

Phenotypic Assays: Use the remaining transfected cells for functional assays such as wound healing (migration) or Matrigel tube formation assays.

Chemical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[4] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Objective: To confirm target engagement of a this compound small molecule inhibitor (PS10i-A) with the this compound protein in intact cells.

Materials:

-

HUVECs

-

PS10i-A and vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS) with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Reagents and equipment for Western Blotting or ELISA

Protocol:

-

Cell Treatment: Treat HUVEC cultures with PS10i-A (e.g., 1 µM) or vehicle for 1 hour at 37°C.

-

Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

-

Analysis: Collect the supernatant and analyze the amount of soluble this compound protein at each temperature point using Western Blot or an appropriate immunoassay.

-

Data Plotting: Plot the percentage of soluble this compound protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of PS10i-A indicates target engagement.

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

This compound Signaling Pathway and Mechanism

Elucidating the signaling pathway in which a target operates is crucial for understanding its biological role and predicting potential on-target side effects. Based on its proposed role in angiogenesis, this compound is hypothesized to be a downstream effector of a major pro-angiogenic receptor tyrosine kinase (RTK), such as VEGFR2. Activation of this compound could lead to the phosphorylation of key proteins that drive MAPK/ERK signaling, a pathway known to be critical for cell proliferation and migration.[6]

Caption: A hypothetical signaling pathway for this compound in angiogenesis.

Conclusion

The cellular validation of a novel target like this compound requires a rigorous, multi-pronged approach that combines genetic and chemical tools. The methodologies and workflows presented in this guide provide a robust framework for confirming target engagement, assessing cellular function, and elucidating the underlying signaling mechanisms. By systematically generating high-quality quantitative data, researchers can build a compelling validation package to justify the progression of a this compound-targeted therapeutic program.

References

- 1. This compound (angiogenesis) | Multicellular immune hubs and their organization in MMRd and MMRp colorectal cancer -- supplemental website [portals.broadinstitute.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mitogen Activated Protein kinase signal transduction pathways in the prostate - PMC [pmc.ncbi.nlm.nih.gov]

PS10 literature review

An In-depth Technical Guide to the PTEN Tumor Suppressor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or lost in a wide array of human cancers.[1][2][3] It functions as a dual-specificity phosphatase, possessing both lipid and protein phosphatase activities that are central to its tumor-suppressive functions.[4][5] The primary and most well-characterized role of PTEN is to act as the principal negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade vital for cell growth, proliferation, survival, and metabolism.[3][5]

PTEN exerts its lipid phosphatase activity by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[6] This action directly opposes the function of phosphoinositide 3-kinase (PI3K), thereby shutting down the downstream signaling cascade initiated by AKT.[6][7] Loss of PTEN function leads to the accumulation of PIP3, resulting in hyperactivation of AKT and subsequent oncogenic signaling that drives tumorigenesis.[7][8][9]

Beyond its canonical role in the PI3K pathway, PTEN's protein phosphatase activity and phosphatase-independent scaffolding functions contribute to its tumor-suppressive capabilities by regulating processes such as genomic integrity, cell migration, and apoptosis.[4][5][10] Given its high frequency of inactivation in cancer and its central role in cell signaling, the PTEN pathway is a major focus for targeted drug development.[11][12] This guide provides a technical overview of PTEN, summarizing key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling pathway and associated experimental workflows.

Data Presentation: PTEN Alterations and Associated Cancer Risk

The loss of PTEN function is a common event in many sporadic cancers, and germline mutations in PTEN give rise to PTEN Hamartoma Tumor Syndrome (PHTS), which is associated with a significantly elevated lifetime risk for developing several types of cancer.[3][8][13]

Table 1: Frequency of Somatic PTEN Alterations in Major Cancer Types

| Cancer Type | Frequency of PTEN Alteration (%) | Predominant Alteration Type(s) |

| Endometrial Cancer | 35% | Mutations, Deletions |

| Glioblastoma | 32% | Mutations, Deletions |

| Prostate Cancer | 17% | Deletions |

| Melanoma | 13% | Mutations, Deletions |

| Non-Small Cell Lung Cancer | 12% | Mutations |

| Breast Cancer | 9% | Mutations |

| Colorectal Cancer | 9% | Mutations |

Source: Data compiled from COSMIC database and other pan-cancer analyses.[8][14][15]

Table 2: Estimated Lifetime Cancer Risk in Individuals with Germline PTEN Mutations (PHTS)

| Cancer Type | Lifetime Risk (%) |

| Breast (Female) | 85.2% |

| Thyroid | 35.2% |

| Kidney | 33.6% |

| Endometrial | 28.2% |

| Colorectal | 9.0% |

| Melanoma | 6.0% |

Source: Data from a prospective study of PHTS patients.[16]

Table 3: Sensitivity of PTEN-Deficient Cancer Cells to Pathway Inhibitors

| Cell Line Type | Inhibitor | Target(s) | IC50 Value (µM) |

| T-ALL (PTEN-negative) | MK-2206 | Akt | ~2.22 |

| T-ALL (PTEN-positive) | MK-2206 | Akt | ~24.25 |

| Pre-B ALL (PTEN-positive) | BKM-120 | Pan-PI3K | ~9.15 - 10.15 |

| T-ALL (PTEN-negative) | BKM-120 | Pan-PI3K | ~8.61 |

| T-ALL (PTEN-positive) | GDC-0941 | PI3K | Lower IC50 |

| T-ALL (PTEN-negative) | GDC-0941 | PI3K | Higher IC50 |

Note: These values highlight the general principle of increased sensitivity to PI3K/AKT pathway inhibitors in PTEN-deficient contexts, though absolute IC50 values can vary significantly by cell line and assay conditions.[17][18][19]

Experimental Protocols

PTEN Lipid Phosphatase Activity Assay (Malachite Green Assay)

This protocol measures the amount of free phosphate (B84403) released from the PIP3 substrate upon dephosphorylation by PTEN. It is a colorimetric assay suitable for purified enzymes or immunoprecipitated PTEN.

Methodology:

-

Reagent Preparation:

-

PTEN Reaction Buffer: Prepare a Tris-based buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl) and supplement with 10 mM DTT immediately before use. Keep on ice.[20][21]

-

Substrate: Prepare a working solution of diC8-PtdIns(3,4,5)P3 (PIP3) substrate at 1 mM.[20]

-

Phosphate Standards: Prepare a series of phosphate standards ranging from 0 to 2,000 pmol to generate a standard curve.[20]

-

Malachite Green Reagent: Prepare the malachite green solution as per the manufacturer's instructions (e.g., Echelon Biosciences).[20]

-

-

Sample Preparation (Immunoprecipitation):

-

Lyse cells using a non-denaturing lysis buffer (e.g., Nonidet P-40 buffer).[20]

-

Incubate 2 mg of total protein from the whole-cell lysate with an anti-PTEN antibody (e.g., 8 µL) overnight at 4°C with rotation.[20]

-

Add Protein A/G beads (e.g., 40 µL) and incubate for 3 hours at 4°C with rotation to capture the antibody-PTEN complex.[20]

-

Wash the beads three times with lysis buffer and once with PTEN reaction buffer.[20]

-

Resuspend the beads in 30 µL of PTEN reaction buffer.[20]

-

-

Enzymatic Reaction:

-

Detection:

-

Stop the reaction by adding 100 µL of Malachite Green reagent to each well.[20]

-

Incubate at room temperature for 10-15 minutes to allow color development.

-

Measure the optical density (absorbance) at 620 nm using a microplate spectrophotometer.[20]

-

Calculate the amount of phosphate released by comparing the sample absorbance to the phosphate standard curve.

-

Co-Immunoprecipitation (Co-IP) to Identify PTEN Interacting Proteins

This protocol is used to isolate PTEN from a cell lysate along with its bound interaction partners ("prey" proteins) for subsequent identification by Western blotting or mass spectrometry.

Methodology:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., low-salt buffer with non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. The choice of buffer is critical to preserve protein-protein interactions.[22][23][24]

-

Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant.[22]

-

-

Pre-Clearing Lysate (Optional but Recommended):

-

Immunoprecipitation:

-

Add a specific "bait" antibody against PTEN (or a tag on an exogenously expressed PTEN) to the pre-cleared lysate.[22][25]

-